molecular formula C21H19N B1444620 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine CAS No. 717880-39-2

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

Cat. No. B1444620
M. Wt: 285.4 g/mol
InChI Key: CKTUEZIFXPDRMO-UHFFFAOYSA-N
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Description

“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C21H19N and a molecular weight of 285.39 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . More detailed structural information was not found in the available resources.


Physical And Chemical Properties Analysis

“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a solid at 20°C . The melting point of this compound ranges from 118.0 to 123.0°C .

Scientific Research Applications

OLED Applications

  • Blue Phosphorescent Organic Light-Emitting Diodes (OLEDs): 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivatives, such as PCZAC, have been designed for use in blue phosphorescent OLEDs. These compounds exhibit high triplet energy and glass transition temperatures, leading to improved efficiency and longer lifetimes for OLEDs (Seo et al., 2015).
  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Modified versions of 9,9-dimethyl-9,10-dihydroacridine, like DPAc and SpiroAc, have been used to create blue TADF emitters for OLEDs. These molecules, due to their bulky acridine donors, exhibit high photoluminescent quantum yields and are effective in solution-processed OLEDs (Chen et al., 2021).
  • Solution-Processed Nondoped OLEDs: Bipolar compounds based on 9,9-dimethyl-9,10-dihydroacridine have shown promise in the creation of efficient nondoped OLEDs. These compounds, when used as emitters, can achieve high external quantum efficiencies (Reddy et al., 2016).

Photophysical and Photochemical Studies

  • Photochemical Hydroxide Ion Release: Studies have explored the excited-state behavior of 9,9-dimethyl-9,10-dihydroacridine derivatives in solvent effects on C-O bond cleavage, providing insights into their photochemical properties (Zhou et al., 2012).
  • Chemiluminescence Reactions: Research on the reaction of certain 9,9-dimethyl-9,10-dihydroacridine derivatives with dimethyldioxirane has led to the observation of chemiluminescence, which is of interest in the study of chemical light emission (Sakanishi et al., 1994).

Molecular Design and Synthesis

  • Novel Host Materials for OLEDs: Acridine-based materials, including 9,9-dimethyl-9,10-dihydroacridine, have been used to develop host materials for phosphorescent OLEDs. These materials offer improved stability and device efficiency (Braveenth et al., 2021).
  • Electron-Donor Moieties in TADF Emitters: Incorporation of bulky acridine moieties like 9,9-dimethyl-9,10-dihydroacridine in TADF emitters has been shown to create materials with enhanced rigid structures and high photoluminescent quantum yields (Chen et al., 2021).

properties

IUPAC Name

9,9-dimethyl-10-phenylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUEZIFXPDRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
SS Reddy, W Cho, VG Sree, SH Jin - Dyes and Pigments, 2016 - Elsevier
A new class of bipolar compounds were designed and synthesized based on 9,9-dimethyl-9,10-dihydroacridine and phenylphenanthroimadazole/triphenylimadazole derivatives with …
Number of citations: 38 www.sciencedirect.com
XY Liu, F Liang, L Ding, Q Li, ZQ Jiang, LS Liao - Dyes and Pigments, 2016 - Elsevier
A new intermediate, 3-bromo-9,9-diphenyl-9,10-dihydroacridine, based on 9,10-dihydroacridine was synthesized and thereby a new host material, 2,6-bis(9,9,10-triphenyl-9,10-…
Number of citations: 22 www.sciencedirect.com
S Jeong, Y Lee, JK Kim, DJ Jang… - Journal of Materials …, 2018 - pubs.rsc.org
We report OLEDs utilizing non-doped TADF emitters, 10-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (AmT) and 10-(3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-…
Number of citations: 17 pubs.rsc.org
J Ding, S Dong, M Zhang, F Li - Journal of Materials Chemistry C, 2022 - pubs.rsc.org
Near-infrared emission has received increasing attention due to its application in optical communication, night-vision readable displays, remote sensing and medical diagnosis. …
Number of citations: 8 pubs.rsc.org
SY Yang, ZQ Feng, Z Fu, K Zhang, S Chen… - Angewandte …, 2022 - Wiley Online Library
Organic materials with multi‐stimulus response (MSR) properties have demonstrated many potential and practical applications. Herein, a π‐stacked thermally activated delayed …
Number of citations: 39 onlinelibrary.wiley.com
Y Sheng - Journal of Physics: Conference Series, 2022 - iopscience.iop.org
A lack of control over the relative orientation of donor and acceptor moieties in solid films is the main reason for poor electroluminescence efficiency found in most D-σ-A patterns. In this …
Number of citations: 3 iopscience.iop.org
X Cai, B Gao, XL Li, Y Cao, SJ Su - Advanced Functional …, 2016 - Wiley Online Library
A barely reached balance between weak intramolecular‐charge‐transfer (ICT) and small singlet–triplet splitting energy (ΔE ST ) for reverse intersystem crossing from non‐emissive …
Number of citations: 142 onlinelibrary.wiley.com
T Saravana Kumaran, A Prakasam… - Russian Journal of …, 2023 - Springer
Dimethylphenyldihydroacridine dyes are an important type of organic molecule that are used in dye-sensitized solar cells. Two new organic dyes, namely (E)-3-(7-bromo-9,9-dimethyl-…
Number of citations: 0 link.springer.com
Y Li, Y Zhang, P Heng, R Shao, Y Liu, W Qiao… - Organic …, 2018 - Elsevier
Although the perovskite solar cell (PSC) without hole transport materials (HTM) has been developed, the power conversion efficiency (PCE) is still less than 15%. Exploring efficient and …
Number of citations: 17 www.sciencedirect.com
X Cai, B Gao, X Li, SJ Su - SID Symposium Digest of Technical …, 2018 - Wiley Online Library
Hardly reached balance between weak intramolecular‐charge‐transfer (ICT) and small singlet‐triplet splitting energy (ΔE ST ) for reverse intersystem crossing (RISC) from non‐…
Number of citations: 1 sid.onlinelibrary.wiley.com

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